molecular formula C14H12BrNO4 B3035493 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid CAS No. 321596-54-7

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid

Cat. No.: B3035493
CAS No.: 321596-54-7
M. Wt: 338.15 g/mol
InChI Key: UUPAQQMDUURGBO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 6-position, and a methoxy group at the 4-position on the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the bromine and methoxy groups can participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-methoxypicolinic acid: Lacks the bromine atom at the 6-position.

    6-Bromo-4-methoxypicolinic acid: Lacks the benzyloxy group at the 3-position.

    3-(Benzyloxy)-6-bromopicolinic acid: Lacks the methoxy group at the 4-position.

Uniqueness

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid is unique due to the combination of the benzyloxy, bromine, and methoxy groups on the picolinic acid core. This unique combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-bromo-4-methoxy-3-phenylmethoxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-10-7-11(15)16-12(14(17)18)13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAQQMDUURGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A vigorously stirred mixture of 15 (25.5 g), potassium carbonate (75 g) and methanol (300 mL) was heated at reflux for 30 hours. The mixture was cooled, poured into water (800 mL), and the pH adjusted to 2 by the addition of conc. HCl. The resulting mixture was extracted with CH2Cl2 (3×150 mL). The organic extracts were combined, dried (MgSO4) and the solvent was evaporated to give a nearly colorless oil (20.5 g) which slowly solidified upon standing. This was recrystallized from methanol (125 mL)/water (40 mL) to give the desired acid 16 (11.6 g), m.p. 134-135° C.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid
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Reactant of Route 6
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